molecular formula C22H21N3O2S2 B380667 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B380667
M. Wt: 423.6 g/mol
InChI Key: HTUITCVQNNSKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of WAY-606096 involves multiple steps, starting with the preparation of the benzothieno pyrimidinone core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods for WAY-606096 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

WAY-606096 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-606096 has several scientific research applications, including:

Comparison with Similar Compounds

WAY-606096 can be compared with other compounds that target the MET receptor or have similar structural features. Some similar compounds include:

WAY-606096 is unique due to its specific structural features and its distinct interaction with the MET receptor, which may offer advantages in certain research and therapeutic contexts .

Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-13-17(14(2)27-24-13)12-28-22-23-20-19(16-10-6-7-11-18(16)29-20)21(26)25(22)15-8-4-3-5-9-15/h3-5,8-9H,6-7,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUITCVQNNSKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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